S1RA
CAS No.: 878141-96-9
VCID: VC0559785
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
S1RA, also known as E-52862, is a selective sigma-1 receptor antagonist. It is being developed by Esteve for the treatment of neuropathic pain and the potentiation of opioid analgesia. This compound has shown promising results in preclinical studies, demonstrating efficacy in relieving neuropathic pain and improving emotional negative states associated with pain . Pharmacological ProfileS1RA exhibits a high binding affinity for the sigma-1 receptor, with a Ki value of approximately 17.0 ± 7.0 nM. It is selective over the sigma-2 receptor and shows minimal activity against a wide range of other receptors, enzymes, transporters, and ion channels . Clinical DevelopmentS1RA has successfully completed Phase I clinical trials, demonstrating good safety and tolerability. Its pharmacokinetic profile supports once-daily oral administration. Phase II clinical trials are ongoing to further evaluate its efficacy in treating neuropathic pain and enhancing opioid analgesia . Preclinical StudiesIn preclinical models, S1RA has been effective in inhibiting both mechanical and thermal hypersensitivity, indicating its potential in treating inflammatory pain . These findings suggest that S1RA could be beneficial for managing various types of pain by targeting the sigma-1 receptor. Comparison of S1RA with Other Pain Treatments
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CAS No. | 878141-96-9 | ||||||||||||||||
Product Name | S1RA | ||||||||||||||||
Molecular Formula | C20H23N3O2 | ||||||||||||||||
Molecular Weight | 337.4 g/mol | ||||||||||||||||
IUPAC Name | 4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | ||||||||||||||||
Standard InChI | InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | ||||||||||||||||
Standard InChIKey | DGPGXHRHNRYVDH-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | ||||||||||||||||
Canonical SMILES | CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | ||||||||||||||||
Synonyms | E-52862 | ||||||||||||||||
PubChem Compound | 44247568 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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